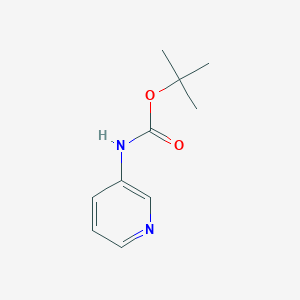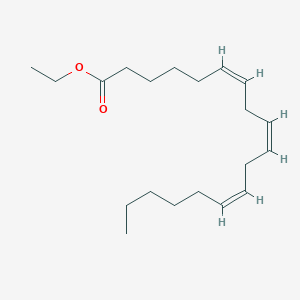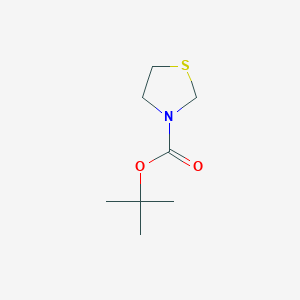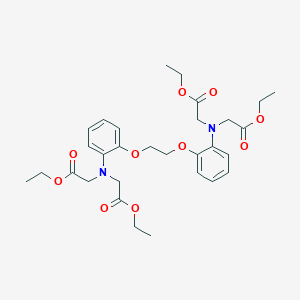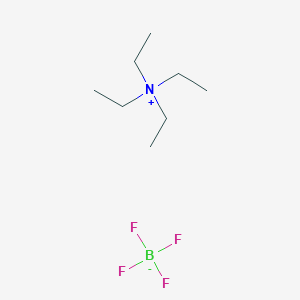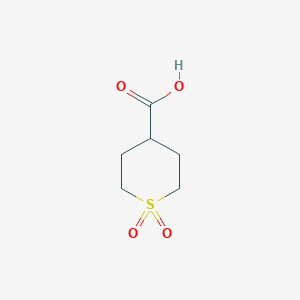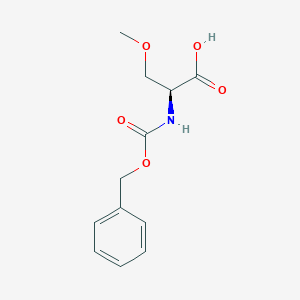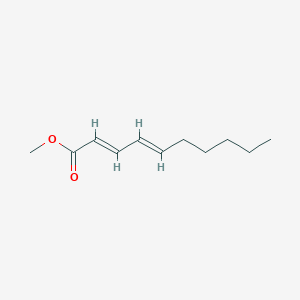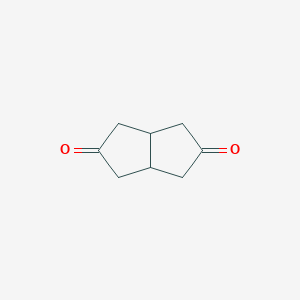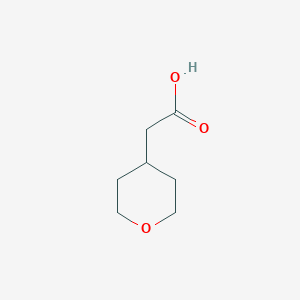![molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0](/img/structure/B153608.png)
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.
Scientific Research Applications
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. This compound can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. This compound has also been used as a chiral ligand in asymmetric catalysis. Furthermore, this compound has been used as a solvent for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that this compound can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. This compound has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This compound has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. This compound can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of this compound include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling this compound to avoid exposure to skin and eyes.
Future Directions
Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. This compound can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, this compound can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of this compound. Additionally, new methods for the synthesis of this compound should be developed to improve the yield and reduce the reaction time.
Synthesis Methods
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of this compound using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of this compound.
properties
CAS RN |
128993-92-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
MLRVHGZYWWKPPB-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC2(O1)CCCC2)C |
SMILES |
CC1CC(OC2(O1)CCCC2)C |
Canonical SMILES |
CC1CC(OC2(O1)CCCC2)C |
synonyms |
6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



